2-Cyclohexylethylamine hydrochloride chemical properties
2-Cyclohexylethylamine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Cyclohexylethylamine Hydrochloride
Introduction
2-Cyclohexylethylamine hydrochloride is a primary amine salt that serves as a valuable building block in organic synthesis. Structurally, it consists of a cyclohexyl ring attached to an ethylamine backbone, with the amine functional group protonated to form a hydrochloride salt. This modification significantly enhances its stability and water solubility compared to its free base form, 2-cyclohexylethylamine (CAS No. 4442-85-7)[1][2]. Its utility is most pronounced in the development of pharmaceutical and agrochemical compounds, where it acts as a key intermediate[1][3]. For instance, structurally related compounds are crucial in the synthesis of widely used drugs like the antitussive dextromethorphan[4][5].
This guide provides a comprehensive overview of the essential chemical and physical properties of 2-Cyclohexylethylamine hydrochloride (CAS No. 5471-55-6), designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, outline a representative synthetic pathway, detail robust analytical methods for its characterization, and provide critical safety and handling protocols.
Physicochemical Properties
The hydrochloride salt form of 2-cyclohexylethylamine imparts distinct physical properties that are crucial for its handling, storage, and application in various synthetic contexts. The protonation of the amine group to form an ammonium salt generally leads to a higher melting point and increased solubility in polar solvents compared to the free base.
The free base, 2-cyclohexylethylamine, is a clear, colorless liquid that is sensitive to air[2][6][7]. The hydrochloride salt, in contrast, is typically a white crystalline solid, which is more stable and easier to handle for weighing and dissolution in aqueous or alcoholic media[1]. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | 2-Cyclohexylethylamine hydrochloride | [1] |
| Synonyms | (2-Aminoethyl)cyclohexane hydrochloride | [2][8] |
| CAS Number | 5471-55-6 | [1] |
| Molecular Formula | C₈H₁₈ClN | [1] |
| Molecular Weight | 163.69 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Free Base CAS No. | 4442-85-7 | [2][8][9] |
| Free Base Formula | C₈H₁₇N | [2][8][9] |
| Free Base Mol. Wt. | 127.23 g/mol | [2][9] |
| Free Base Boiling Pt. | 169.6°C at 760 mmHg | [8][10] |
| Free Base Density | ~0.861 g/cm³ | [8][10] |
Synthesis and Purification
The synthesis of 2-Cyclohexylethylamine hydrochloride can be achieved through various established organic chemistry routes. A common and reliable method involves the reduction of a nitrile precursor, cyclohexylacetonitrile, followed by salt formation. This pathway is advantageous due to the commercial availability of the starting material and the high efficiency of nitrile reduction.
Synthetic Workflow
The conversion of cyclohexylacetonitrile to the target hydrochloride salt is a two-step process. First, the nitrile group is reduced to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. Second, the resulting free base amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Experimental Protocol: Synthesis
This protocol describes the synthesis starting from cyclohexylacetonitrile.
Causality Statement: Lithium Aluminum Hydride (LiAlH₄) is chosen as the reducing agent due to its high efficacy in converting aliphatic nitriles to primary amines. The reaction is performed in an anhydrous ether solvent like THF to prevent the violent decomposition of the hydride. The final salt formation with HCl in a non-polar solvent like diethyl ether ensures the precipitation of a pure product, as impurities often remain in the solution.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a solution of cyclohexylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.
-
Reduction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure the complete reduction of the nitrile.
-
Quenching: The reaction is carefully cooled in an ice bath and quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water to precipitate the aluminum salts.
-
Extraction: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Isolation of Free Base: The solvent is removed under reduced pressure to yield the crude 2-cyclohexylethylamine free base, which can be purified by vacuum distillation[2].
-
Salt Formation: The purified free base is dissolved in anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether is added dropwise with stirring until the precipitation is complete.
-
Purification: The precipitated white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven to yield pure 2-Cyclohexylethylamine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile.
Spectroscopic Analysis
While public databases lack specific spectra for this exact salt, its structure allows for the reliable prediction of its key spectroscopic features based on well-established principles[11].
| Technique | Expected Features |
| ¹H NMR | δ ~2.9-3.1 ppm (t, 2H): Methylene protons adjacent to the NH₃⁺ group. δ ~1.6-1.8 ppm (m, 7H): Methylene protons of the cyclohexyl ring and the benzylic CH proton. δ ~0.9-1.3 ppm (m, 6H): Remaining cyclohexyl and ethyl methylene protons. δ ~8.0-8.5 ppm (br s, 3H): Protons of the ammonium (NH₃⁺) group. |
| ¹³C NMR | δ ~40-45 ppm: Carbon adjacent to the NH₃⁺ group. δ ~25-38 ppm: Signals corresponding to the carbons of the cyclohexyl ring and the other ethyl carbon. Expect 5 distinct signals for the C₈ backbone due to symmetry. |
| FT-IR (KBr Pellet) | ~2800-3200 cm⁻¹ (broad): Strong, broad absorption from the N-H stretching of the R-NH₃⁺ group. ~2925 & 2850 cm⁻¹: Strong C-H stretching from the cyclohexyl and ethyl groups. ~1600-1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations. |
| Mass Spec. (ESI+) | The molecular ion observed will be for the free base [M+H]⁺. Expected m/z: 128.14, corresponding to the protonated free base (C₈H₁₈N⁺). Key fragmentation would involve the loss of the cyclohexyl group or cleavage along the ethyl chain. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic salts. A reverse-phase method is typically suitable. For primary amines that lack a strong UV chromophore, derivatization may be required for high sensitivity, or alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be employed[12][13].
Workflow for HPLC Purity Analysis
Experimental Protocol: HPLC Method
Causality Statement: A C18 column is selected for its versatility in retaining moderately polar to non-polar compounds. A mobile phase containing acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) is used. The TFA serves to protonate any residual free amine and improve peak shape by minimizing tailing.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a universal detector (e.g., CAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Trifluoroacetic Acid (TFA). The mobile phase should be filtered and degassed[14].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for end-absorption) or CAD/MS.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Calculation: Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
2-Cyclohexylethylamine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions. The free base is a flammable liquid and vapor, while the hydrochloride salt is classified as corrosive[15].
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | [15][16] |
| Flammability (Free Base) | H226: Flammable liquid and vapor | |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | [1] |
Handling:
-
Always use in a well-ventilated chemical fume hood[16].
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[15][16]. A face shield is recommended when handling larger quantities.
-
Avoid breathing dust, fumes, or vapors[16].
-
Wash hands and any exposed skin thoroughly after handling.
-
Keep away from heat, sparks, and open flames. Use non-sparking tools[15].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[16].
-
The material is air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability[2][7].
-
Store locked up in a designated corrosives area[16].
Conclusion
2-Cyclohexylethylamine hydrochloride is a foundational intermediate for chemical synthesis with well-defined properties. Its character as a stable, water-soluble crystalline solid makes it a convenient alternative to its volatile and air-sensitive free base. A thorough understanding of its physicochemical properties, coupled with robust analytical methods for identity and purity confirmation, is paramount for its successful application in research and development. Adherence to strict safety protocols is mandatory to mitigate the risks associated with this corrosive and toxic compound.
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